3-(2,5-dimethoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide 3-(2,5-dimethoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20217108
InChI: InChI=1S/C13H16N2O4S2/c1-18-8-3-4-11(19-2)9(5-8)15-10-6-21(16,17)7-12(10)20-13(15)14/h3-5,10,12,14H,6-7H2,1-2H3
SMILES:
Molecular Formula: C13H16N2O4S2
Molecular Weight: 328.4 g/mol

3-(2,5-dimethoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

CAS No.:

Cat. No.: VC20217108

Molecular Formula: C13H16N2O4S2

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2,5-dimethoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide -

Specification

Molecular Formula C13H16N2O4S2
Molecular Weight 328.4 g/mol
IUPAC Name 3-(2,5-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine
Standard InChI InChI=1S/C13H16N2O4S2/c1-18-8-3-4-11(19-2)9(5-8)15-10-6-21(16,17)7-12(10)20-13(15)14/h3-5,10,12,14H,6-7H2,1-2H3
Standard InChI Key DUTTZIICIMZHOW-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)OC)N2C3CS(=O)(=O)CC3SC2=N

Introduction

3-(2,5-dimethoxyphenyl)tetrahydrothieno[3,4-d] thiazol-2(3H)-imine 5,5-dioxide is a complex organic compound featuring a thieno[3,4-d]thiazole core with a 2,5-dimethoxyphenyl substituent. This structural arrangement contributes to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The compound's synthesis involves multiple steps, typically starting with the formation of the thiazole ring through cyclization reactions.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against a broad spectrum of bacteria, including strains resistant to conventional antibiotics. This activity is attributed to its ability to interact with biological targets, potentially disrupting bacterial cell functions.

Synthesis and Preparation Methods

The synthesis of 3-(2,5-dimethoxyphenyl)tetrahydrothieno[3,4-d] thiazol-2(3H)-imine 5,5-dioxide involves several steps, typically starting with the preparation of the thieno[3,4-d]thiazole core. This can be achieved through cyclization reactions of appropriate precursors under controlled conditions.

Potential Applications

Given its biological activities, this compound could be explored for applications in medicine, particularly in the development of new antimicrobial agents. Additionally, its structural features make it a candidate for further pharmacological investigation.

Comparison with Similar Compounds

Similar compounds include other thieno[3,4-d]thiazole derivatives, which may exhibit different biological activities based on their substituents and structural modifications. For example, compounds with different aromatic substituents may have varying pharmacological profiles.

CompoundStructural FeaturesUnique Attributes
2-Amino-4-(3,4-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrileContains dimethoxyphenyl groupExhibits different biological activities
(E)-N-(3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamideSimilar thiazole coreFocused on acetamide functionality

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